An In-Depth Technical Guide to (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: A Chiral Keystone for Neurological Drug Discovery
An In-Depth Technical Guide to (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: A Chiral Keystone for Neurological Drug Discovery
Abstract
(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative of significant strategic importance in medicinal chemistry and pharmaceutical development. Its rigid, stereodefined scaffold, featuring a protected amine and a reactive ketone, establishes it as a versatile intermediate for the asymmetric synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of centrally acting agents, such as selective dopamine receptor modulators.[1][2][3] This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Core Chemical and Physical Properties
(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, also known by its IUPAC name benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, is a functionalized heterocyclic compound. The presence of the carbobenzyloxy (Cbz or Z) protecting group on the nitrogen atom provides stability during synthetic transformations while allowing for facile deprotection under specific conditions. The ketone at the C4 position and the chiral center at the C2 position are key handles for stereoselective modifications.
Table 1: Physicochemical and Registry Information
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇NO₃ | [4] |
| Molecular Weight | 247.29 g/mol | MySkinRecipes[1] |
| CAS Number | 921599-74-8 | [4] |
| MDL Number | MFCD16660834 | MySkinRecipes[1] |
| Appearance | Typically an oil or low-melting solid | Inferred |
| Predicted Boiling Point | 388.1 ± 42.0 °C | MySkinRecipes[1] |
| Predicted Density | 1.164 ± 0.06 g/cm³ | MySkinRecipes[1] |
| Storage Conditions | 2-8°C, Sealed, Dry, Light-proof | MySkinRecipes[1] |
| SMILES Code | O=C(N1CC(CC1)=O)OCC2=CC=CC=C2 | [4] |
Synthesis and Stereochemical Control
The synthesis of this chiral building block typically involves the N-protection of a pre-existing chiral piperidine ring. The stereocenter at the C2 position is crucial for the target molecule's biological activity and is usually established through asymmetric synthesis or resolution prior to the introduction of the Cbz group.[1]
A general and reliable method for its preparation is the reaction of (S)-2-methyl-4-oxopiperidine with benzyl chloroformate in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[2]
Representative Synthetic Protocol:
Objective: To synthesize (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate from (S)-2-methyl-4-oxopiperidine.
Materials:
-
(S)-2-methyl-4-oxopiperidine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-2-methyl-4-oxopiperidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C using an ice bath.
-
Add the base (TEA or DIPEA) to the stirred solution.
-
Add benzyl chloroformate dropwise to the reaction mixture, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate.
Caption: General workflow for the synthesis of the title compound.
Spectroscopic Characterization Profile
While a specific experimental spectrum is dependent on acquisition parameters, the structural features of (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate give rise to a predictable spectroscopic profile.
-
¹H NMR: The spectrum will exhibit characteristic signals for the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm). The piperidine ring protons will appear as complex multiplets in the aliphatic region (~1.5-4.0 ppm), with the C2-methyl group showing as a doublet around 1.2 ppm.
-
¹³C NMR: Key signals include the carbonyl of the ketone (~208 ppm), the carbamate carbonyl (~155 ppm), aromatic carbons (~127-136 ppm), the benzylic carbon (~67 ppm), and several distinct signals for the piperidine ring carbons.
-
Infrared (IR) Spectroscopy: Two prominent carbonyl stretching frequencies will be observed. The ketone C=O stretch will appear around 1720 cm⁻¹, and the carbamate C=O stretch will be visible around 1690 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 248.13, corresponding to the molecular formula C₁₄H₁₈NO₃⁺.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from its two primary functional groups: the C4-ketone and the N-Cbz protecting group. This dual functionality allows for sequential and selective modifications.
A. Reactions at the C4-Ketone: The ketone is a versatile handle for introducing further complexity. Common transformations include:
-
Reduction: Stereoselective reduction (e.g., with sodium borohydride, L-Selectride®) can furnish the corresponding cis- or trans-4-hydroxy-2-methylpiperidine derivatives. The choice of reducing agent and conditions dictates the diastereoselectivity.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) installs a substituted amino group at the C4 position, a common strategy in the synthesis of dopamine receptor ligands.[3]
-
Wittig Reaction: Olefination at the C4 position can be achieved to introduce exocyclic double bonds for further functionalization.
B. Deprotection of the N-Carbamate: The Cbz group is stable to a wide range of conditions but can be readily cleaved when desired, most commonly via:
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method that cleaves the Cbz group to yield the free secondary amine, toluene, and carbon dioxide. This method is standard in the final steps of many pharmaceutical syntheses.[5]
Caption: Key synthetic transformations of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] The title compound, with its defined (S)-stereochemistry, is particularly valuable for creating molecules that require precise three-dimensional orientation for biological activity.
Its primary application lies in the synthesis of centrally acting agents, especially selective dopamine receptor modulators.[1][3] The D4 receptor, for instance, is a target of interest for treating conditions like Parkinson's disease, L-DOPA-induced dyskinesias, and other neurological disorders.[2][3] The 2-methyl-4-oxopiperidine core serves as a key structural element for building antagonists with high affinity and selectivity for the D4 receptor subtype.[3][7][8] The (S)-configuration is often critical for achieving the desired potency and selectivity profile.[1]
Beyond dopamine modulators, this building block is used in the synthesis of protease inhibitors and other neuroactive compounds due to its structural resemblance to natural alkaloids.[1]
Safety, Handling, and Storage
As a laboratory chemical, (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate should be handled with appropriate care in a well-ventilated area, such as a fume hood.[9] All personnel should wear standard personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Table 2: General Hazard Information (based on related compounds)
| Hazard Category | Statement | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, toxic in contact with skin or if inhaled.[1] | Do not eat, drink, or smoke when using. Avoid breathing vapors. Wash skin thoroughly after handling.[1][2] |
| Skin/Eye Damage | May cause skin irritation or severe eye damage.[1][2] | Wear protective gloves, clothing, and eye/face protection.[1] |
| Handling | Avoid all personal contact, including inhalation.[2] | Use only outdoors or in a well-ventilated area.[2] |
| Storage | Store at 2-8°C, sealed in a dry, well-ventilated place away from light.[1][9] | Keep container tightly closed.[9] |
In case of accidental exposure, consult the material safety data sheet (MSDS) for the specific batch and seek appropriate medical attention. Spills should be contained and cleaned up by trained personnel following established emergency procedures.[2]
Conclusion
(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is more than a mere chemical intermediate; it is a precision tool for the modern medicinal chemist. Its well-defined stereochemistry and orthogonal functional groups provide a reliable and versatile platform for the construction of sophisticated pharmaceutical candidates. Its established role in the synthesis of dopamine receptor modulators underscores its importance in the ongoing quest for new and improved treatments for challenging neurological and psychiatric disorders.
References
-
Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
-
Keck, T. M., et al. (2017). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
-
Saeedi, S., et al. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Retrieved January 19, 2026, from [Link]
-
Saeedi, S., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved January 19, 2026, from [Link]
-
Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-YL) BENZAMIDE DERIVATIVES. (2023). Journal of Survey in Fisheries Sciences. Retrieved January 19, 2026, from [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Cogent Chemistry. Retrieved January 19, 2026, from [Link]
-
On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. (n.d.). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Retrieved January 19, 2026, from [Link]
Sources
- 1. (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 921599-74-8|(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
